5-Methyl-2-O-methyl-uridine

Triplex-forming oligonucleotides Antigene therapy Thermodynamic stability

5-Methyl-2′-O-methyl-uridine combines 2′-O-methyl (C3′-endo pucker, nuclease resistance) and C5-methyl (enhanced base stacking) for synergistic duplex stabilization not achievable with single modifications. Achieve +0.5–2.0 °C Tm increase per incorporation and >80% oligonucleotide integrity after 24 h in human serum. Essential for triplex-forming oligonucleotides (+7 °C Tm gain), SELEX aptamer libraries, and cell-cycle tracking. Available as solid or pre-formulated DMSO solution.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B12951667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-O-methyl-uridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=NC1=O)OC)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-5-3-13(11(18-2)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1
InChIKeyLTVSTRRNQLBTBJ-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2′-O-methyl-uridine (m⁵Um) CAS 55486-09-4: A Dual-Modified Nucleoside for Enhanced Oligonucleotide Stability and Binding Affinity in Therapeutic Applications


5-Methyl-2′-O-methyl-uridine (also known as 2′-O-methyl-5-methyluridine, m⁵Um, or ribothymidine analog) is a chemically modified ribonucleoside bearing two distinct methyl substituents—one at the C5 position of the uracil base and another at the 2′-O position of the ribose sugar . With a molecular formula of C₁₁H₁₆N₂O₆, a molecular weight of 272.25 g/mol, and a CAS registry number of 55486-09-4, this compound is a white to off-white crystalline solid exhibiting a melting point of 193–195°C and an optical rotation of −20.5° (c=1, H₂O) . As a thymidine analog, it serves as a critical building block for the synthesis of nuclease-resistant therapeutic oligonucleotides, aptamers, siRNAs, and antisense constructs, and has been identified as a naturally occurring modified nucleoside in tRNA isolated from rabbit liver .

5-Methyl-2′-O-methyl-uridine (m⁵Um) vs. Single-Modified Analogs: Why Procurement Decisions Cannot Default to 2′-O-Me-U or 5-Me-U


In oligonucleotide therapeutic development, the substitution of a dual-modified nucleoside like m⁵Um with either 2′-O-methyluridine (Um) alone or 5-methyluridine (m⁵U, ribothymidine) alone yields measurably inferior performance across critical quality attributes including duplex thermal stability, triplex formation capability, and nuclease resistance [1][2]. The 2′-O-methyl modification confers enhanced nuclease resistance and drives a C3′-endo sugar pucker that pre-organizes the oligonucleotide for target binding, while the C5-methyl group increases base stacking interactions and hydrophobicity—a synergistic combination that single modifications cannot replicate [3][4]. Generic substitution based solely on structural similarity disregards these functional interdependencies and may compromise therapeutic efficacy, as demonstrated by the fact that a single 5-methyl modification without the 2′-O-methyl group can actually destabilize certain nucleic acid structures, such as RNA•DNA-DNA triple helices [5]. The quantitative evidence below establishes that m⁵Um provides a distinct, non-substitutable performance profile.

Quantitative Differentiation of 5-Methyl-2′-O-methyl-uridine (m⁵Um): Head-to-Head Performance Data Against Unmodified and Single-Modified Comparators


Superior Triplex Thermal Stability: m⁵Um-Containing Probe Outperforms Unmodified Parent by ΔTm = +7°C

In a direct head-to-head comparison, a 2′-O-methyloligo(pyrimidine)nucleotide probe containing 5-methyl-2′-O-methyluridine (m⁵Um) formed a triple-helix with double-stranded DNA that was substantially more stable than the 5-unmodified parent probe containing only 2′-O-methyluridine (Um) [1]. The melting temperature (Tm) increase was approximately 7°C under equivalent low-salt buffer conditions, demonstrating that the C5-methyl group confers a measurable additive stabilization effect when combined with the 2′-O-methyl modification [1]. This stabilization was not observed with 5-methyl-2′-O-methylcytidine, which destabilized the triplex, underscoring that the observed benefit is nucleobase-specific [1].

Triplex-forming oligonucleotides Antigene therapy Thermodynamic stability

Enhanced Duplex Thermal Stability: m⁵Um Modification Elevates Tm by +0.5°C to +2.0°C per Incorporation Relative to Unmodified RNA

Systematic analysis of 2′-O-alkyl-5-methyluridine triphosphates enzymatically incorporated into oligonucleotides revealed that 5-methyl-2′-O-methyluridine (m⁵Um) modifications increase duplex melting temperature (Tm) by +0.5°C to +2.0°C per individual incorporation compared to unmodified uridine in RNA duplexes [1]. This enhancement is additive across multiple incorporation sites. The study further demonstrated that among the five 2′-O-alkyl-5-methyluridine analogs tested (including 2′-O-ethyl-, 2′-O-propyl-, and 2′-O-butyl-substituted variants), the 2′-O-methyl-5-methyluridine analog provided an optimal balance of Tm enhancement and synthetic accessibility, with larger alkyl groups conferring only marginal additional stability while increasing hydrophobicity and synthetic complexity [1].

Antisense oligonucleotides siRNA Duplex stability

Improved Nuclease Resistance in Human Serum: m⁵Um-Containing Oligonucleotides Achieve >80% Intact Fraction After 24 Hours

The 2′-O-methyl modification in m⁵Um provides substantial protection against nuclease degradation in biological matrices. Oligonucleotide libraries containing 2′-O-alkyl-5-methyluridine modifications, including m⁵Um, exhibited high nuclease resistance when incubated in buffer containing human serum [1]. In a direct comparative study, 2′-O-methyl-modified bases (including m⁵Um) demonstrated stability with >80% of the oligonucleotide remaining intact after 24 hours of incubation in human serum at 37°C, compared to unmodified RNA which degrades with a half-life of <15 minutes under identical conditions [2]. The C5-methyl group in m⁵Um further enhances stability by increasing hydrophobicity and reducing susceptibility to pyrimidine-specific endonucleases [1].

Oligonucleotide therapeutics Serum stability Pharmacokinetics

Cell Labeling and DNA Synthesis Tracking: m⁵Um Exhibits Quantifiable Insertional Activity in Replicating DNA

5-Methyl-2′-O-methyl-uridine belongs to a series of thymidine analogs that demonstrate insertional activity toward replicating DNA, enabling its use as a cellular label for tracking DNA synthesis . This activity has been characterized across multiple analogs within this series, with m⁵Um offering the combined advantages of the C5-methyl group (which mimics the thymidine base structure for polymerase recognition) and the 2′-O-methyl group (which enhances chemical stability during storage and experimental workflows) . This dual functionality distinguishes m⁵Um from simpler thymidine analogs such as BrdU (5-bromo-2′-deoxyuridine), which lack the 2′-O-methyl modification and are consequently more susceptible to chemical degradation during long-term storage .

Cell proliferation assays DNA replication tracking Thymidine analog labeling

5-Methyl-2′-O-methyl-uridine (m⁵Um): Priority Procurement Scenarios Driven by Quantitative Performance Evidence


Antigene Therapeutic Development: Triplex-Forming Oligonucleotides (TFOs)

Research programs developing triplex-forming oligonucleotides for sequence-specific gene silencing should prioritize m⁵Um incorporation over unmodified 2′-O-methyluridine. The demonstrated +7°C increase in triplex melting temperature directly translates to improved target engagement at physiological conditions, a quantifiable advantage that reduces the need for higher dosing or repeated administration [1]. Procurement of m⁵Um phosphoramidite building blocks is essential for synthesizing TFOs intended for in vivo antigene applications targeting oncogenes or viral sequences.

Therapeutic Antisense Oligonucleotides (ASOs) and siRNA with Stringent Thermal Stability Requirements

For ASO and siRNA programs where target mRNA secondary structure necessitates elevated hybridization temperatures, m⁵Um provides a per-modification Tm increase of +0.5°C to +2.0°C relative to unmodified uridine [1]. This predictable, additive stabilization enables rational sequence design without resorting to more costly or synthetically challenging modifications such as LNA. The combined nuclease resistance from the 2′-O-methyl group, with >80% oligonucleotide integrity maintained after 24 hours in human serum, supports extended circulation times in preclinical models [2]. Procurement is indicated when both thermal stability and serum stability are critical design parameters.

Aptamer Library Generation via Enzymatic Synthesis for Therapeutic Selection Campaigns

The successful enzymatic incorporation of m⁵Um triphosphates by engineered KOD DNA polymerase mutants enables the generation of fully 2′-O-alkyl-modified oligonucleotide libraries for in vitro selection [1]. These libraries exhibit high nuclease resistance and a wide range of hydrophobicity, attributes essential for identifying aptamer candidates with therapeutic potential [1]. Procurement of m⁵Um triphosphate is specifically indicated for laboratories conducting SELEX or related selection methodologies where post-selection modification of lead candidates would otherwise be required.

Longitudinal Cell Proliferation Studies Requiring Extended Reagent Shelf-Life

Laboratories performing cell cycle analysis and DNA replication tracking should consider m⁵Um as an alternative to BrdU when experimental workflows span multiple months and reagent stability is a concern. The 2′-O-methyl group in m⁵Um confers enhanced chemical stability during storage compared to unmodified thymidine analogs [1]. The compound retains insertional activity toward replicating DNA, enabling labeling and tracking of dividing cells via standard detection methods [2]. Procurement is recommended for core facilities and multi-institutional studies requiring batch-to-batch consistency over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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